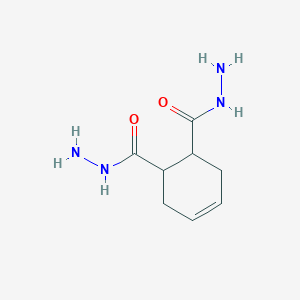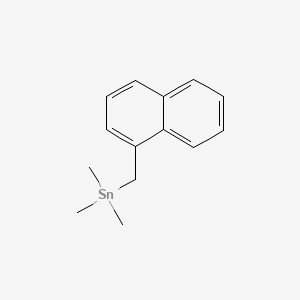
1,2-Ethanediamine, N,N-dimethyl-N'-(2-(4-pyridinyl)-4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- is a complex organic compound that features a unique structure combining ethylenediamine, pyridine, and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the pyridine ring, and finally the attachment of the ethylenediamine moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification steps, such as crystallization or chromatography, are also optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)-
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-isoquinolinyl)-
- 1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinoxalinyl)-
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-(2-(4-pyridinyl)-4-quinolinyl)- is unique due to its specific combination of ethylenediamine, pyridine, and quinoline moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
133671-63-3 |
|---|---|
Molekularformel |
C18H20N4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(2-pyridin-4-ylquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H20N4/c1-22(2)12-11-20-18-13-17(14-7-9-19-10-8-14)21-16-6-4-3-5-15(16)18/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
ULQPITQRWIPCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)








